Here are some specific examples of how C-DIPOS is used in surface modification research:
C-DIPOS is commonly used to modify glass slides for various applications, such as attaching biomolecules for cell culture studies or creating microfluidic devices [, ].
C-DIPOS can be used to functionalize metal nanoparticles, making them more compatible with organic solvents or improving their stability in biological environments [].
C-DIPOS can be used as a starting material or intermediate in the synthesis of various organic compounds. For instance, it can be used to prepare silicone polymers, coupling agents, and other organosilicon materials [].
n-Octyldiisopropylchlorosilane is an organosilicon compound characterized by its unique structure, which includes an octyl group and two isopropyl groups attached to a silicon atom, along with a chlorine atom. Its molecular formula is CHClSi, and it has a molar mass of approximately 250.86 g/mol. This compound is often utilized in various chemical applications due to its silane properties, which enhance surface characteristics and reactivity.
These reactions highlight its versatility as a reagent in organic synthesis and materials science.
n-Octyldiisopropylchlorosilane can be synthesized through various methods:
These methods emphasize the compound's accessibility through established synthetic pathways.
n-Octyldiisopropylchlorosilane finds utility in various fields:
These applications leverage its chemical properties to enhance material performance.
Interaction studies involving n-octyldiisopropylchlorosilane primarily focus on its reactivity with other chemical species. For instance:
Understanding these interactions helps optimize its use in various applications.
n-Octyldiisopropylchlorosilane shares similarities with several other organosilanes. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
n-Octyltrimethoxysilane | Octyl group with three methoxy groups | More hydrophilic due to methoxy groups |
Diisopropylchlorosilane | Two isopropyl groups with one chlorine atom | Lacks the octyl group, affecting solubility |
Triethylchlorosilane | Three ethyl groups attached to silicon | Lower molecular weight and different reactivity |
Octadecyltrichlorosilane | Long alkyl chain with three chlorine atoms | Higher hydrophobicity due to longer chain |
n-Octyldiisopropylchlorosilane is unique due to its combination of an octyl chain and two isopropyl groups, which influences its solubility, reactivity, and application potential compared to similar compounds.
Corrosive